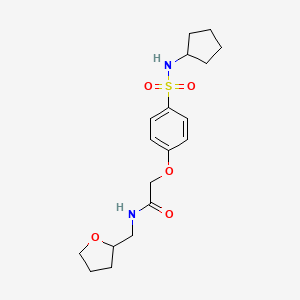
N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane of cells. TSPO is involved in a variety of cellular functions, including cholesterol transport, steroid synthesis, and apoptosis. DPA-714 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds selectively to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is involved in the transport of cholesterol into the mitochondria, where it is converted into steroid hormones. By binding to TSPO, N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can modulate cellular signaling pathways and promote cell survival.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been found to reduce inflammation, oxidative stress, and cell death in animal models of disease. It has also been shown to increase the production of steroid hormones, which can have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its high selectivity for TSPO, which allows for specific targeting of this protein. However, one limitation is that N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in these contexts.
Another area of research is the development of new ligands for TSPO that have improved pharmacokinetic properties and fewer side effects. This could lead to the development of more effective and safer drugs for the treatment of various diseases.
In conclusion, N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a selective ligand for TSPO that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves modulation of cellular signaling pathways and promotion of cell survival. While there are limitations to its use in lab experiments, there are many future directions for research on this compound.
Synthesis Methods
N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using a multi-step process that involves the coupling of 2,4-dimethylphenylamine with 4-(pyrrolidin-1-ylsulfonyl)phenol, followed by the reaction with chloroacetyl chloride. The final product is obtained after purification and characterization by NMR and HPLC.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases. In cancer research, N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, N-(2,4-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been investigated for its potential to protect neurons from damage and promote their survival. It has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-10-19(16(2)13-15)21-20(23)14-26-17-6-8-18(9-7-17)27(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNSLKEPWXAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)







![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)

![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)
